5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 302914-03-0
Cat. No.: VC20176721
Molecular Formula: C22H14Br2Cl2N2O
Molecular Weight: 553.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302914-03-0 |
|---|---|
| Molecular Formula | C22H14Br2Cl2N2O |
| Molecular Weight | 553.1 g/mol |
| IUPAC Name | 5-(2-bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C22H14Br2Cl2N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(25)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)24/h1-10,20,22H,11H2 |
| Standard InChI Key | ANWWDDVRABPNDW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Br |
Introduction
5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the class of pyrazolo-benzoxazines. It is characterized by its unique molecular structure, featuring multiple bromine and chlorine substituents integrated into a benzoxazine framework. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pressure, and reaction time to optimize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product's purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of multiple halogen substituents enhances its reactivity and interaction with biological targets. Preliminary studies suggest potential applications in treating various conditions, although detailed mechanisms of action remain under investigation.
Comparison with Similar Compounds
Similar compounds within the pyrazolo-benzoxazine class often differ in their substituents, leading to variations in chemical properties and biological activities. For example, compounds with different halogenation patterns or additional functional groups may exhibit enhanced or altered biological effects.
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Pyrazolo-benzoxazine with bromine and chlorine substituents | Antimicrobial and anticancer properties | Enhanced halogenation pattern |
| 2-(4-Bromophenyl)-7-chloro-6-methoxy-3H-pyrrolo[2,3-b]quinolin-5-one | Pyrroloquinoline structure | Antimicrobial activity | Different heterocyclic framework |
| 4-Benzoyl-2-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine structure | Anticancer properties | Distinct substituent effects |
Future Research Directions
Further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications of 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume